

Independent Review of the PANDEX Trial: Dexamethasone in Pancreatic Surgery

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For researchers, scientists, and drug development professionals, understanding the nuances of clinical trial data is paramount. This guide provides an objective comparison of the outcomes from the **PANDEX** trial, a notable study investigating the use of perioperative dexamethasone in patients undergoing pancreaticoduodenectomy. We will delve into the experimental data, methodologies, and a visual representation of the trial's workflow to offer a comprehensive overview of its findings.

Unpacking the PANDEX Trial's Core Findings

The **PANDEX** trial was a multicenter, double-blind, randomized controlled study designed to assess whether a single intravenous dose of dexamethasone administered after the induction of anesthesia could reduce postoperative complications in patients undergoing pancreaticoduodenectomy.^{[1][2][3]} The primary hypothesis was that the anti-inflammatory properties of dexamethasone could lead to improved short-term outcomes for these patients.^[1]

The study's primary outcome was the Comprehensive Complication Index (CCI) score within the first 30 days post-operation.^{[1][4]} Secondary outcomes included the incidence of major complications (defined as Clavien-Dindo grade \geq III), postoperative pancreatic fistula (POPF), infection rates, length of hospital stay, and mortality within 30 and 90 days.^[1]

Quantitative Data Summary

The results of the **PANDEX** trial indicated that while there was a trend towards a reduction in the primary outcome, the difference was not statistically significant.^{[4][5]} The following tables

summarize the key quantitative findings from the trial, comparing the dexamethasone group to the placebo group.

Table 1: Primary and Key Secondary Outcomes

Outcome	Dexamethason e Group (n=134)	Placebo Group (n=131)	Mean Difference (95% CI)	P-value
Mean CCI Score (SD)	14.0 (17.5)	17.9 (20.3)	-3.8 (-8.4 to 0.7)	0.100
Major Complications (Clavien-Dindo ≥III)	12.7%	16.0%	Risk Ratio: 0.79 (0.44 to 1.43)	0.439
Postoperative Pancreatic Fistula (POPF)	25.4%	31.3%	Risk Ratio: 0.81 (0.55 to 1.19)	0.286

Data sourced from the published results of the **PANDEX** trial.[\[4\]](#)[\[5\]](#)

Experimental Protocol of the PANDEX Trial

The **PANDEX** trial was an investigator-initiated, multicentric, prospective, randomized, double-blinded, placebo-controlled, pragmatic study.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Patient Population: The trial enrolled 300 adult patients scheduled for elective pancreaticoduodenectomy across seven high-volume centers in China.[\[1\]](#)[\[2\]](#) Inclusion criteria stipulated that patients be at least 18 years of age and provide written informed consent.[\[2\]](#) Exclusion criteria included the recent use of systemic glucocorticoids, distant metastases, high operative risk (ASA score ≥ 4), and enrollment in other clinical trials.[\[2\]](#)

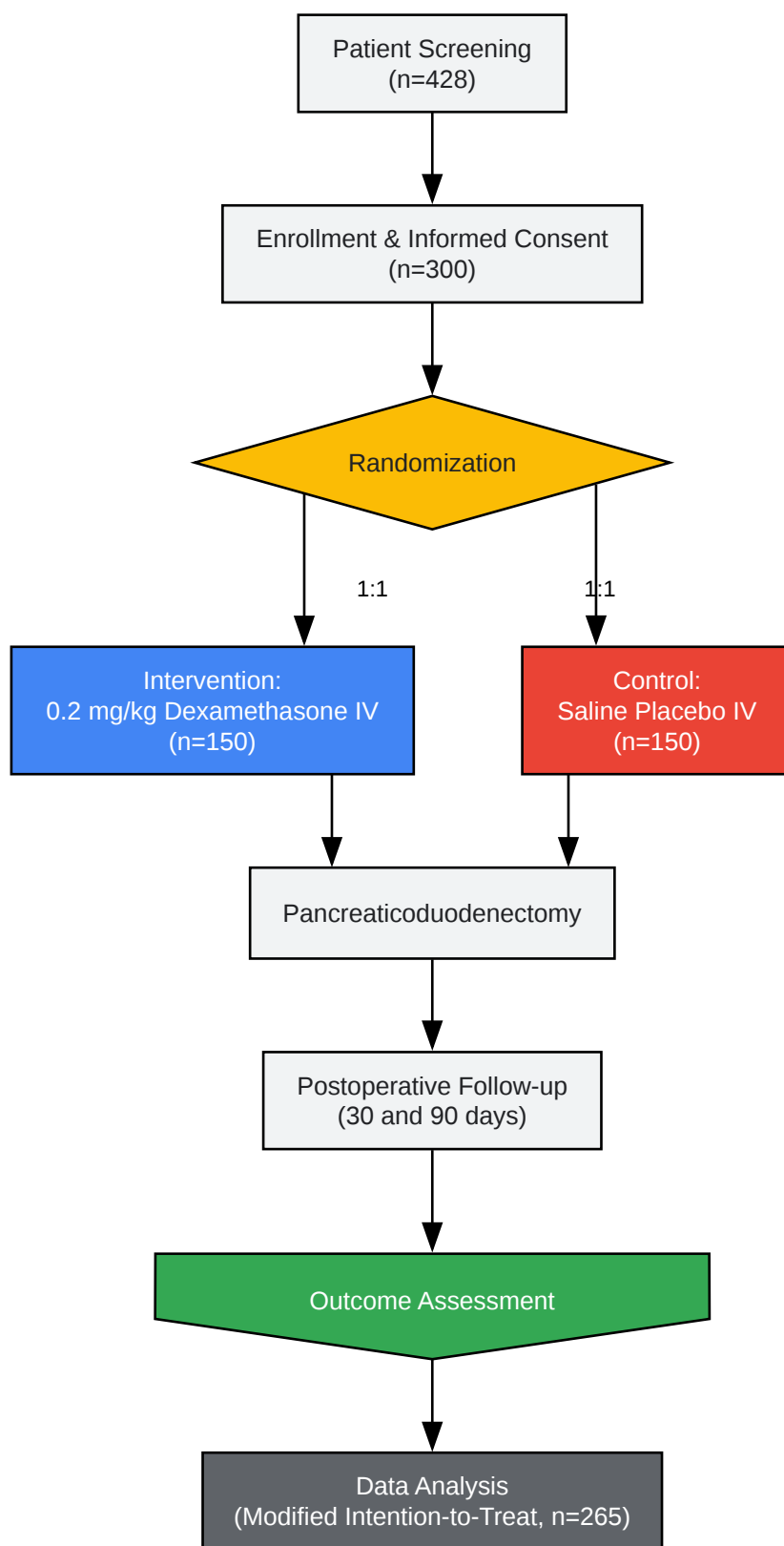
Randomization and Blinding: On the day of surgery, enrolled patients were randomized to one of two groups.[\[2\]](#) The study was double-blinded, meaning neither the patients nor the healthcare providers knew who was receiving the active treatment versus the placebo.[\[2\]](#)

Intervention: Patients in the intervention group received a single intravenous bolus of 0.2 mg/kg dexamethasone within 5 minutes after the induction of anesthesia.[1][4] The control group received an equivalent volume of saline placebo.[1][4]

Outcome Assessment: The primary outcome, the Comprehensive Complication Index (CCI) score, was calculated within 30 days of the operation.[1] Secondary outcomes, including major complications, POPF, infections, and mortality, were also assessed within this timeframe, with mortality also being tracked at 90 days.[1]

PANDEX Trial Workflow

The following diagram illustrates the workflow of the **PANDEX** trial, from patient screening and enrollment to the final analysis of outcomes.



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Caption: Workflow of the **PANDEX** clinical trial.

Conclusion

The **PANDEX** trial provides valuable insights into the role of perioperative dexamethasone in patients undergoing pancreaticoduodenectomy. While the primary endpoint of a statistically significant reduction in the Comprehensive Complication Index was not met, the data provides a basis for further investigation, particularly in specific patient subgroups.[4][5] The detailed methodology and transparent reporting of the **PANDEX** trial serve as a crucial resource for researchers and clinicians in the field of pancreatic surgery and drug development.

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